2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
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Overview
Description
2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and the pyrrolopyrimidine core structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromine Atoms: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the Benzoyl Group: The benzoylation reaction can be carried out using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolopyrimidine core may allow the compound to bind to specific sites on target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
- 2-(4-Methylbenzoyl)-4-(4-methylphenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Uniqueness
2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s ability to interact with biological targets.
Properties
CAS No. |
42838-11-9 |
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Molecular Formula |
C23H15Br2N3O |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
2-(4-bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C23H15Br2N3O/c1-13-14(2)28-21(15-3-7-17(24)8-4-15)11-20(27-23(28)19(13)12-26)22(29)16-5-9-18(25)10-6-16/h3-11H,1-2H3 |
InChI Key |
USCYUQMCYYNADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC(=NC2=C1C#N)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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